molecular formula C12H15N3O2 B2453628 Methyl 3-[(dimethylamino)methyl]imidazo[1,2-a]pyridine-6-carboxylate CAS No. 882748-14-3

Methyl 3-[(dimethylamino)methyl]imidazo[1,2-a]pyridine-6-carboxylate

Cat. No. B2453628
CAS RN: 882748-14-3
M. Wt: 233.271
InChI Key: NERAYKXMTQLCLV-UHFFFAOYSA-N
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Description

“Methyl 3-[(dimethylamino)methyl]imidazo[1,2-a]pyridine-6-carboxylate” is a chemical compound with the CAS Number: 882748-14-3 . It has a molecular weight of 233.27 . This compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various methods. For instance, a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups . Another method involves a copper (I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines . A catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene has also been reported .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the Inchi Code: 1S/C12H15N3O2/c1-14(2)8-10-6-13-11-5-4-9(7-15(10)11)12(16)17-3/h4-7H,8H2,1-3H3 .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been involved in various chemical reactions. For instance, a reaction between 2-chloropyridines and 2H-azirines provides imidazo[1,2-a]pyridines . A rapid, copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters enables an environmentally friendly synthesis of imidazo[1,2-a]pyridines .

The country of origin is CN .

Scientific Research Applications

Synthesis Improvements

Methyl 3-[(dimethylamino)methyl]imidazo[1,2-a]pyridine-6-carboxylate is associated with improved synthesis methods in pharmaceutical research. For instance, Cundy et al. (2000) describe enhancements in the synthesis of a non-peptide Angiotensin II antagonist, which includes the imidazo[1,2-a]pyridine structure, suggesting its relevance in the development of cardiovascular drugs (Cundy, Gurr, Knill, & Tsanaktsidis, 2000).

Chemical Transformations

Research by Kolar, Tiŝler, & Pizzioli (1996) demonstrates the transformation of related chemical structures into imidazo[1,2-a]pyridines, indicating its utility in creating various heterocyclic compounds, which are essential in drug development (Kolar, Tiŝler, & Pizzioli, 1996).

Fluorescent Properties

Tomoda, Hirano, Saito, Mutai, & Araki (1999) explored the fluorescent properties of imidazo[1,2-a]pyridine-based compounds, indicating potential applications in bioimaging and molecular probes (Tomoda, Hirano, Saito, Mutai, & Araki, 1999).

Structural Analysis

A study by Dhanalakshmi, Ramanjaneyulu, Thennarasu, & Aravindhan (2018) on imidazo[1,2-a]pyridine derivatives provided insights into their crystal structures, which is crucial for understanding molecular interactions and stability in pharmaceutical research (Dhanalakshmi, Ramanjaneyulu, Thennarasu, & Aravindhan, 2018).

Catalysis and Organic Synthesis

Research by Lei, Mai, Yan, Mao, & Cao (2016) and Kaswan, Nandwana, DeBoef, & Kumar (2016) demonstrates the use of imidazo[1,2-a]pyridines in catalysis and organic synthesis, indicating its role in facilitating complex chemical reactions (Lei, Mai, Yan, Mao, & Cao, 2016), (Kaswan, Nandwana, DeBoef, & Kumar, 2016).

Biochemical Research

In biochemical research, compounds containing the imidazo[1,2-a]pyridine moiety have been synthesized and evaluated for various biological activities, as demonstrated in studies by Bhuva, Bhadani, Purohit, & Purohit (2015) and Mondal, Samanta, Santra, Bagdi, & Hajra (2016), highlighting its potential in the development of new therapeutic agents (Bhuva, Bhadani, Purohit, & Purohit, 2015), (Mondal, Samanta, Santra, Bagdi, & Hajra, 2016).

Medical Imaging

Research by Zeng, Southerland, Voll, Votaw, Williams, Ciliax, Levey, & Goodman (2006) involves the synthesis of fluorinated imidazo[1,2-a]pyridine derivatives for potential use in imaging beta-amyloid plaques in Alzheimer's disease, suggesting its application in diagnostic imaging (Zeng, Southerland, Voll, Votaw, Williams, Ciliax, Levey, & Goodman, 2006).

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry , suggesting that they may interact with a variety of biological targets.

Biochemical Pathways

Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) , suggesting that they may influence pathways related to these conditions.

properties

IUPAC Name

methyl 3-[(dimethylamino)methyl]imidazo[1,2-a]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-14(2)8-10-6-13-11-5-4-9(7-15(10)11)12(16)17-3/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERAYKXMTQLCLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CN=C2N1C=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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